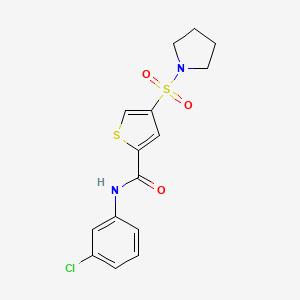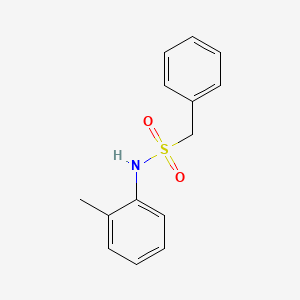![molecular formula C20H27N3O3 B5561602 1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine is a compound likely of interest due to its structural characteristics, which suggest potential biological activity. While direct studies on this compound are not readily available, insights can be drawn from research on structurally related compounds, highlighting the importance of understanding its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired complex structure. For instance, Kumar et al. (2004) describe the synthesis of a potential imaging agent for CB(1) receptors, emphasizing the step-wise approach to achieve compounds with specific functional groups and high specificity (Kumar et al., 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's potential interactions and functions. Crystallography and spectroscopic methods often play a key role in this analysis. For example, Naveen et al. (2015) detailed the crystal and molecular structure of a synthesized compound, providing insights into its conformation and spatial arrangement (Naveen et al., 2015).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves exploring its reactivity, stability, and interactions with other molecules. Research on similar compounds, such as those by Berardi et al. (2005), explores the binding affinities and selectivities, which can inform on the biological relevance and potential applications of the compound (Berardi et al., 2005).
科学的研究の応用
Pharmacokinetic Studies of Novel Inhibitors
Compounds with structures similar to "1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" have been studied for their pharmacokinetic properties. For instance, research into anaplastic lymphoma kinase (ALK) inhibitors with similar complex structures has highlighted the impact of hydrolysis-mediated clearance on their pharmacokinetics. These studies are essential for understanding how such compounds are metabolized and cleared in biological systems, which is crucial for developing effective cancer treatments (Teffera et al., 2013).
Synthesis of Potent Agonists
Efficient synthesis methods for compounds with structural components similar to the mentioned compound have been developed to produce potent PPARpan agonists. Such research underscores the importance of chemical synthesis in the creation of molecules with potential therapeutic applications, such as in the treatment of diabetes and hyperlipidemia (Guo et al., 2006).
Labeling and Imaging Studies
Research on mixed ligand fac-tricarbonyl complexes provides insights into labeling and imaging techniques. Compounds with imidazole and piperidine components have been used in developing imaging agents, which could be instrumental in diagnosing diseases through techniques like PET scans (Mundwiler et al., 2004).
Corrosion Inhibition
Benzimidazole derivatives, sharing structural similarities with the compound , have been evaluated for their corrosion inhibition efficiency on steel in acidic environments. This application is crucial in industrial settings where material longevity and integrity are paramount (Yadav et al., 2016).
作用機序
The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain imidazole rings have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
2-(2-methoxyphenoxy)-2-methyl-1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,26-17-10-6-5-9-16(17)25-4)19(24)23-12-7-8-15(14-23)18-21-11-13-22(18)3/h5-6,9-11,13,15H,7-8,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXUBWACSCUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)C2=NC=CN2C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)
![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)
![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
